molecular formula C7H8BNO5 B1586563 4-Methoxy-3-nitrophenylboronic acid CAS No. 827614-67-5

4-Methoxy-3-nitrophenylboronic acid

Cat. No. B1586563
M. Wt: 196.96 g/mol
InChI Key: HAQVJQNWHRUPBH-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitrophenylboronic acid is a chemical compound with the empirical formula C7H8BNO5 and a molecular weight of 196.95 . It is a solid substance .


Synthesis Analysis

Pinacol boronic esters, such as 4-Methoxy-3-nitrophenylboronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

  • Food Chemistry: Reduction of Fructose in Food Matrices

    • Study Overview: Research by Pietsch and Richter (2016) explored the use of boronic acids, including 4-Methoxy-3-nitrophenylboronic acid, for the specific reduction of fructose in food matrices like fruit juice. This study highlighted the potential of boronic acids to interact with fructose, leading to a change in sugar composition in food products.
    • Findings: The study confirmed the known affinity of boronic acids to bind with sugars, specifically recognizing the efficiency of 3-carboxy-5-nitrophenylboronic acid for applications in acidic media. This opens up possibilities for using such compounds in the food industry to alter sugar content.
    • Source: (Pietsch & Richter, 2016)
  • Corrosion Inhibition: Mild Steel Protection

    • Study Overview: Mishra et al. (2018) investigated the effect of substituents, including methoxy (OCH3) and nitro (NO2), on the inhibition behavior of N-Phenyl-benzamide derivatives for mild steel corrosion in acidic environments.
    • Findings: The study found that methoxy substituents enhance the inhibition efficiency, while nitro decreases it. This suggests that compounds with both methoxy and nitro groups, such as 4-Methoxy-3-nitrophenylboronic acid, could have significant applications in protecting metals against corrosion.
    • Source: (Mishra et al., 2018)
  • Supramolecular Chemistry: Assembly Formation

    • Study Overview: Pedireddi and Seethalekshmi (2004) described the formation of supramolecular assemblies involving 4-Methoxyphenylboronic acids. The research focused on understanding how these compounds interact in the creation of complex structures.
    • Findings: The study identified the formation of hydrogen bonds between these boronic acids and other molecules, highlighting their potential use in the design and synthesis of intricate molecular assemblies.
    • Source: (Pedireddi & Seethalekshmi, 2004)
  • Photoreagents for Protein Crosslinking

    • Study Overview: A study by Jelenc, Cantor, and Simon (1978) proposed 4-Nitrophenyl ethers, including derivatives of 4-Methoxy-3-nitrophenylboronic acid, as high-yield photoreagents for protein crosslinking and affinity labeling.
    • Findings: The research demonstrated that these compounds are inactive under dark biological conditions but react quantitatively with amines upon irradiation, making them useful in biochemistry and molecular biology.
    • Source: (Jelenc, Cantor, & Simon, 1978)
  • Drug Carrier in Nanogels

    • Study Overview: Park et al. (2013) introduced photolabile derivatives, including 4-(4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy)butyric acid, in the development of photoresponsive nanogels for drug delivery.
    • Findings: The nanogels showed potential in encapsulating and releasing antitumor drugs upon light activation, demonstrating the utility of such compounds in targeted drug delivery systems.
    • Source: (Park et al., 2013)

Safety And Hazards

The safety data sheet for a similar compound, 4-Methyl-3-nitrophenylboronic acid, suggests that it should be handled with care to avoid dust formation and inhalation . It should be stored in a dry, cool, and well-ventilated place . In case of contact with skin or eyes, or if swallowed, appropriate first aid measures should be taken .

Future Directions

The use of 4-Methoxy-3-nitrophenylboronic acid in Suzuki–Miyaura cross-coupling reactions suggests potential future directions in the field of organic synthesis . Its role as a nucleophile in these reactions could be further explored and optimized for various synthetic applications .

properties

IUPAC Name

(4-methoxy-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQVJQNWHRUPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374863
Record name 4-Methoxy-3-nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-nitrophenylboronic acid

CAS RN

827614-67-5
Record name 4-Methoxy-3-nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 827614-67-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Liu, Y Wang, Y Han, L Liu, J Jin, H Yi, Z Li… - European Journal of …, 2013 - Elsevier
… The title compound was obtained as a yellow solid in 65% yield from 4-methoxy-3-nitrophenylboronic acid using a procedure similar to that of compound 4l. Mp 233–234á░C; 1 H NMR (…
Number of citations: 29 www.sciencedirect.com
T Nguyen, TF Gamage, AM Decker… - Journal of medicinal …, 2019 - ACS Publications
We previously reported diarylurea derivatives as cannabinoid type-1 receptor (CB 1 ) allosteric modulators, which were effective in attenuating cocaine-seeking behavior. Herein, we …
Number of citations: 11 pubs.acs.org
D Alloatti, G Giannini, W Cabri, I Lustrati… - Journal of medicinal …, 2008 - ACS Publications
With the aim of understanding the influence of fluorine on the double bond of the cis-stilbene moiety of combretastatin derivatives and encouraged by a preliminary molecular modeling …
Number of citations: 74 pubs.acs.org

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